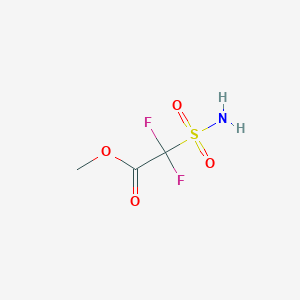
Methyl 2,2-difluoro-2-sulfamoylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-difluoro-2-sulfamoylacetate is a sulfone-based compound with the molecular formula C3H3F3O4S. It is known for its unique chemical properties and has been studied for various applications, particularly in the field of electrochemistry. This compound is characterized by the presence of difluoro and sulfamoyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-difluoro-2-sulfamoylacetate can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with a sulfonamide derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient purification and quality control. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the reaction progress and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2-sulfamoylacetate undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as difluoroacetic acid and methanol .
Scientific Research Applications
Methyl 2,2-difluoro-2-sulfamoylacetate has been extensively studied for its applications in:
Electrochemistry: Used as an electrolyte additive in lithium-ion batteries to improve performance at high voltages and low temperatures.
Organic Synthesis: Acts as a reagent for trifluoromethylation and perfluoroalkylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2,2-difluoro-2-sulfamoylacetate exerts its effects is primarily through its ability to form stable intermediates and products during chemical reactions. The difluoro and sulfamoyl groups play a crucial role in stabilizing the transition states and intermediates, thereby facilitating various chemical transformations. In electrochemical applications, the compound helps form a robust interface film with high lithium-ion conductivity, reducing the interfacial impedance of cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Difluoro(fluorosulfonyl)acetic acid methyl ester
Uniqueness
Methyl 2,2-difluoro-2-sulfamoylacetate is unique due to its specific combination of difluoro and sulfamoyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers better performance in electrochemical applications, particularly in lithium-ion batteries, due to its ability to form low-impedance interface films .
Properties
Molecular Formula |
C3H5F2NO4S |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-sulfamoylacetate |
InChI |
InChI=1S/C3H5F2NO4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3,(H2,6,8,9) |
InChI Key |
BLMLJHLSCJVENI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid](/img/structure/B13517782.png)

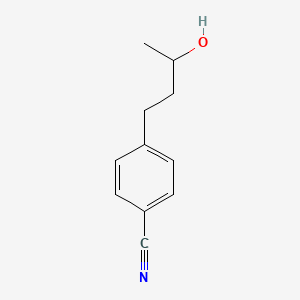
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
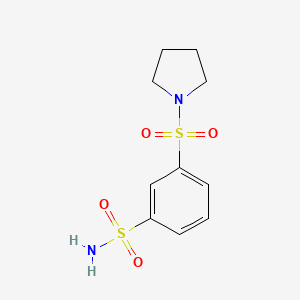
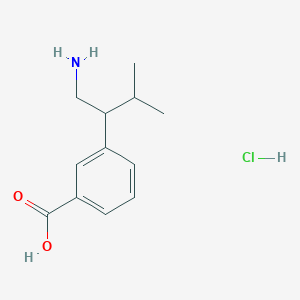
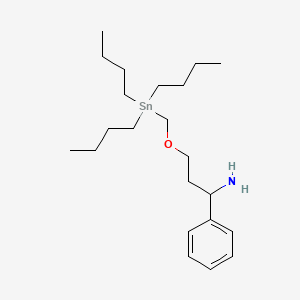
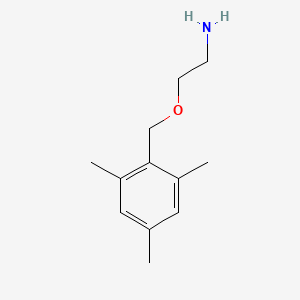
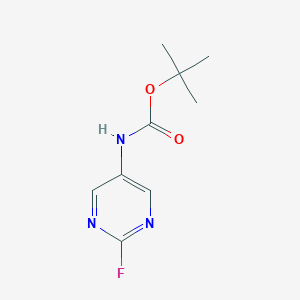
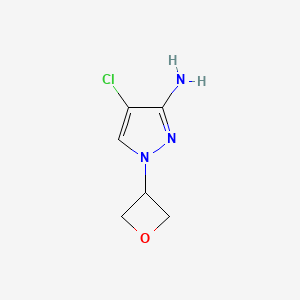
![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)
![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)

